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Dodecyl Icosanoate

Cat. No.: B1599408
CAS No.: 42232-82-6
M. Wt: 480.8 g/mol
InChI Key: GFFYHZLIDINABP-UHFFFAOYSA-N
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Description

Overview of Fatty Acid Esters and Wax Esters in Nature and Industry

Fatty acid esters are a class of compounds derived from the reaction of a fatty acid with an alcohol. wikipedia.org In nature, these esters are widespread and fundamental to the structure and function of living organisms. wikipedia.org For instance, triglycerides, which are triesters of glycerol (B35011) and fatty acids, constitute the bulk of animal fats and vegetable oils and serve as a primary energy reserve. wikipedia.org Esters are also responsible for the natural aromas of many fruits. wikipedia.org

Wax esters are a specific type of fatty acid ester formed from a long-chain fatty acid and a long-chain alcohol. libretexts.orgwikipedia.org They are major components of waxes found in nature, such as carnauba wax and beeswax. wikipedia.org In the biological realm, wax esters serve various critical functions. In plants, they form a protective coating on leaves and stems to prevent excessive water loss. libretexts.org In many marine organisms and terrestrial arthropods, they are crucial for energy storage, buoyancy, and waterproofing. labinsights.nlnih.gov

Industrially, fatty acid esters and wax esters have a broad range of applications. They are utilized as emollients, emulsifiers, and gloss agents in cosmetics and personal care products. labinsights.nlfuturemarketinsights.com In the food industry, they function as stabilizers and texturizers. futuremarketinsights.com Furthermore, their properties make them valuable as lubricants, plasticizers, and solvents in various industrial processes. wikipedia.orgpetercremerna.com The production of these esters can be through extraction from natural sources or via industrial synthesis, such as transesterification, to meet commercial demand. labinsights.nlpetercremerna.com

Significance of Dodecyl Icosanoate within the Broader Context of Biochemical and Materials Science Research

This compound, also known as dodecyl arachidate (B1238690), is a specific wax ester that serves as a valuable compound in biochemical and life science research. medchemexpress.commedchemexpress.eu Its significance lies in its well-defined chemical structure, which allows it to be used as a standard and a building block in various research applications. medchemexpress.eu

In the field of biochemistry, the study of individual wax esters like this compound contributes to a deeper understanding of lipid metabolism and the diverse biological roles of these molecules. nih.gov Research on the enzymatic synthesis of wax esters, for instance, is of growing biotechnological interest for the sustainable production of these high-value chemicals. acs.org Enzymes like wax ester synthases are being studied for their ability to produce wax esters of specific lengths, which has implications for creating tailored biomaterials. acs.org

In materials science, a field focused on the discovery and development of new materials, the physical properties of wax esters are of particular interest. aurorascientific.comtescan.com The melting temperature and crystalline structure of wax esters, which are influenced by their chain length and the position of the ester bond, are critical for their function. nih.gov For example, the solid state of certain wax esters at physiological temperatures is essential for their waterproofing capabilities in insects. nih.gov Understanding the properties of specific wax esters like this compound can inform the design of novel materials with desired characteristics for applications in lubricants, cosmetics, and other industrial products. labinsights.nlgoogleapis.com

Classification and Structural Context of this compound as a Wax Monoester

This compound is classified as a wax monoester within the larger category of fatty esters and the broader class of fatty acyls. nih.gov A wax monoester is characterized by the esterification of one molecule of a long-chain fatty acid with one molecule of a long-chain fatty alcohol. lipotype.com

The structure of this compound consists of two main components joined by an ester linkage:

An icosanoyl group : This is the acyl group derived from icosanoic acid (also known as arachidic acid), which is a saturated fatty acid with a 20-carbon backbone. cymitquimica.com

A dodecyl group : This is the alkyl group derived from dodecanol (B89629) (also known as lauryl alcohol), a fatty alcohol with a 12-carbon chain. cymitquimica.com

The chemical reaction to form this compound involves the condensation of icosanoic acid and dodecanol, resulting in the formation of an ester bond and a molecule of water. libretexts.org The resulting molecule has a long, linear, and hydrophobic character due to its 32-carbon total chain length. nih.gov

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Synonyms Dodecyl arachidate, Arachidic acid lauryl ester
CAS Number 42232-82-6
Molecular Formula C32H64O2
Molecular Weight 480.8 g/mol
Structure A 20-carbon fatty acid (icosanoic acid) esterified with a 12-carbon fatty alcohol (dodecanol)
Classification Wax Monoester

Data sourced from multiple references. nih.govcymitquimica.comchemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64O2 B1599408 Dodecyl Icosanoate CAS No. 42232-82-6

Properties

IUPAC Name

dodecyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFYHZLIDINABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410539
Record name Dodecyl Icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42232-82-6
Record name Dodecyl Icosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Biocatalytic Production of Dodecyl Icosanoate

Chemical Synthesis Pathways for Dodecyl Icosanoate

The chemical synthesis of this compound primarily relies on esterification, a fundamental reaction in organic chemistry.

Esterification Reactions for this compound Production

The most direct method for producing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of icosanoic acid (also known as arachidic acid) and dodecanol (B89629) (lauryl alcohol) in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the icosanoic acid, making it more electrophilic and susceptible to nucleophilic attack by the dodecanol. The reaction is reversible, and water is produced as a byproduct. To drive the reaction towards the formation of the ester, water is typically removed as it forms, often through azeotropic distillation. organic-chemistry.orggoogle.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com An alternative approach involves the use of surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA), which can facilitate esterification reactions even in water by creating hydrophobic assemblies for the dehydration process. organic-chemistry.org

The fundamental reaction is as follows: CH₃(CH₂)₁₈COOH (Icosanoic Acid) + CH₃(CH₂)₁₁OH (Dodecanol) ⇌ CH₃(CH₂)₁₈COO(CH₂)₁₁CH₃ (this compound) + H₂O

Optimization of Synthetic Conditions for this compound

Optimizing synthetic conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are typically optimized include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

These examples highlight that a slight excess of one reactant (often the alcohol) can shift the equilibrium to favor ester formation. google.comnih.gov The choice of catalyst and its concentration are also critical; for example, studies on biodiesel production show that varying the concentration of catalysts like potassium hydroxide (B78521) (KOH) directly impacts the final yield. researchgate.net

Below is an interactive data table illustrating typical parameters optimized in the synthesis of long-chain esters, analogous to this compound production.

ParameterRange StudiedOptimal Value (Example)Resulting Yield (Example)Reference
Reactant Molar Ratio (Acid:Alcohol) 1:1 to 1:121:0.8 (Rosin:Dodecanol)71.8% techscience.com
Catalyst Concentration 0.5% - 2% (w/w)1 mol% (Tetrabutyl titanate)71.8% techscience.com
Reaction Temperature 60°C - 220°C210°C71.8% techscience.com
Reaction Time 1 - 8 hours6 hours71.8% techscience.com
Reactant Molar Ratio (Alcohol:Acid) 5:1 to 15:110:1 (Dodecanol:Caffeic Acid)~95% nih.gov
Catalyst Various acids/bases[Hnmp]HSO₄ (Ionic Liquid)~95% nih.gov
Reaction Temperature 60°C - 100°C90°C~95% nih.gov
Reaction Time 30 - 300 minutes120 minutes~95% nih.gov

Enzymatic Synthesis and Biocatalysis of this compound

Biocatalytic methods offer a green alternative to chemical synthesis, operating under milder conditions and often with higher specificity, reducing the formation of unwanted byproducts. scielo.br

Lipase-Catalyzed Esterification for this compound Production

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis. scielo.brnih.gov These enzymes, which naturally hydrolyze triglycerides, can catalyze the reverse reaction—esterification—in environments with low water activity. scielo.br The production of various wax esters through lipase-catalyzed esterification has been extensively studied. mdpi.comcnr.it

Commonly used lipases for this purpose include those from Candida antarctica (often immobilized, as in Novozym 435) and Rhizomucor miehei (as in Lipozyme RMIM). mdpi.com These enzymes can catalyze the direct esterification of a fatty acid and a fatty alcohol. For example, in the synthesis of cetyl octanoate, Novozym 435 achieved a yield of over 98% under optimized conditions. mdpi.com Similarly, immobilized Candida rugosa lipase (B570770) has been used to synthesize wax esters from waste fish oil and oleyl alcohol with yields up to 94%. cnr.it This approach avoids the high temperatures and harsh chemicals associated with traditional chemical synthesis. mdpi.com

The table below summarizes findings from lipase-catalyzed synthesis of wax esters, demonstrating the effectiveness of different lipases.

Lipase SourceSubstratesOptimal TemperatureOptimal TimeMax. YieldReference
Novozym® 435 (Candida antarctica) Cetyl Alcohol, Octanoic Acid60°C2 hours98.24% mdpi.com
Lipozyme® RMIM (Rhizomucor miehei) Cetyl Alcohol, Octanoic Acid55°C4 hours94.21% mdpi.com
Immobilized Candida rugosa lipase Waste Fish Oil, Oleyl Alcohol45°C12 hours94% cnr.it

Role of Wax Ester Synthases in this compound Biosynthesis

In nature, the biosynthesis of wax esters is catalyzed by a specific class of enzymes known as wax ester synthases (WS). researchgate.netnih.gov These enzymes are often bifunctional, possessing both wax synthase and acyl-CoA:diacylglycerol O-acyltransferase (DGAT) activity, and are referred to as WS/DGAT. researchgate.net The biosynthetic pathway involves two primary steps: first, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). researchgate.net Subsequently, a wax synthase enzyme esterifies the fatty alcohol with another acyl-CoA molecule to produce the final wax ester. researchgate.netnih.gov

WS enzymes exhibit broad substrate specificity, meaning they can utilize a wide range of fatty alcohols and acyl-CoAs of varying chain lengths. researchgate.net For example, the WSD1 enzyme in Arabidopsis thaliana is responsible for stem wax ester biosynthesis and utilizes long-chain primary alcohols and a C16 fatty acid. nih.gov Similarly, bacterial WS/DGAT enzymes from species like Marinobacter aquaeolei and Acinetobacter baylyi can produce a variety of wax esters. researchgate.net It is through this pathway that an organism could theoretically produce this compound by utilizing dodecanol (or its precursor, dodecanoyl-CoA) and icosanoyl-CoA as substrates.

Bioprocess Engineering and Enzyme Immobilization Strategies for Enhanced this compound Production

Commercial lipase preparations like Novozym 435 are examples of successfully immobilized enzymes, where Candida antarctica lipase B is fixed onto an acrylic resin. mdpi.com This immobilization has been shown to be highly effective for wax ester synthesis. mdpi.comgoogle.com Research has also demonstrated that lipases can be immobilized on magnetic resins, which allows for simple magnetic separation of the biocatalyst after the reaction is complete. cnr.it The development of continuous-flow reactor systems, where substrates are passed over a packed bed of immobilized enzymes, represents a further advancement, enabling steady and efficient production of wax esters. acs.org Such integrated bioprocesses, combining whole-cell biocatalysis for precursor synthesis with subsequent in-vitro enzymatic esterification, pave the way for sustainable and continuous production of compounds like this compound. acs.org

Biochemical and Biological Investigations of Dodecyl Icosanoate

Dodecyl Icosanoate as a Biochemical Reagent in Life Science Research

This compound, also known as dodecyl arachidate (B1238690), is classified as a biochemical reagent. medchemexpress.commedchemexpress.eu In this capacity, it serves as a specialized organic compound or biological material utilized in life science research. medchemexpress.commedchemexpress.eu Biochemical reagents are fundamental tools in scientific investigation, encompassing a wide array of substances from enzymes to synthetic molecules that are essential for experiments. pure-synth.com The utility of compounds like this compound in a research context is predicated on their specific chemical properties, which allow them to be used in various biochemical assays and studies. medchemexpress.commedchemexpress.com While it is available for research applications, it is not intended for direct use in patients. medchemexpress.com

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem
Molecular Formula C32H64O2 PubChem
Molecular Weight 480.8 g/mol PubChem
CAS Number 42232-82-6 PubChem

| Classification | Wax monoester | LIPID MAPS |

Data sourced from the PubChem database. nih.gov

Biological Interactions and Metabolic Pathways Involving this compound

The biological processing of this compound is primarily governed by the action of hydrolytic enzymes, specifically esterases and lipases. These enzymes catalyze the cleavage of ester bonds, such as the one found in this compound, by adding a water molecule, which results in the formation of an alcohol and a carboxylic acid. researchgate.net A key distinction exists between these two enzyme classes based on substrate preference. Esterases typically hydrolyze water-soluble esters with short-chain fatty acids (fewer than 10 carbon atoms), whereas lipases act on water-insoluble esters with long-chain fatty acids (more than 10 carbon atoms). researchgate.net

Given that this compound is a large, lipophilic molecule composed of a 12-carbon alcohol (dodecanol) and a 20-carbon fatty acid (icosanoic acid), it is an ideal substrate for lipases rather than esterases. researchgate.net The enzymatic activity of lipases often increases with the lipophilicity of the substrate, a phenomenon known as interfacial activation, where the enzyme's activity is significantly enhanced at the lipid-water interface. temple.edumdpi.com In contrast, the activity of esterases tends to decrease as the lipophilicity of the substrate increases. temple.edu The hydrolysis of this compound by a lipase (B570770) would yield dodecanol (B89629) and eicosanoic acid. researchgate.netcymitquimica.com

Upon enzymatic hydrolysis, the constituent components of this compound—dodecanol and eicosanoic acid (arachidic acid)—are expected to enter into established lipid metabolism pathways. wikipedia.org Fatty acids and their derivatives are central to numerous cellular functions. nih.gov

Fatty acid metabolism can be broadly categorized into anabolic and catabolic processes. wikipedia.org

Catabolism: The liberated eicosanoic acid can be broken down through beta-oxidation to generate energy in the form of adenosine (B11128) triphosphate (ATP). This makes fatty acids a highly efficient form of energy storage. wikipedia.org

Anabolism: The fatty acid and fatty alcohol can serve as building blocks for the synthesis of other complex lipids. wikipedia.org These include phospholipids (B1166683) and triglycerides, which are essential for constructing cellular membranes and storing energy, respectively. scienceopen.comajpbp.com

Bioactive lipid molecules are integral to the regulation of many cellular activities, including cell growth, survival, membrane homeostasis, and signal transduction. nih.govmdpi.com By contributing to the cellular pool of fatty acids and alcohols, the breakdown of this compound can influence these fundamental biological processes. nih.gov

While specific enzyme inhibition studies on this compound are not extensively documented, research on related fatty acid esters provides insight into potential biological activities. The structure of a fatty acid ester can determine its ability to interact with and modulate the function of specific enzymes.

For instance, Methyl arachidate (also known as Methyl eicosanoate), which shares the same C20 fatty acid chain, has been identified as an inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in inflammatory pathways. medchemexpress.eu Another related compound, dodecyl gallate, which features a dodecyl chain, demonstrates potent slow-binding inhibition of the enzyme soybean lipoxygenase-1. nih.gov Although this compound itself is listed with the general keyword "inhibitor" in some databases, specific targets are not defined. medchemexpress.com These examples suggest that long-chain fatty acid esters as a class have the potential for specific interactions with enzymes, indicating a plausible role for this compound in enzyme modulation.

Table 2: Examples of Biological Activity in Related Ester Compounds

Compound Activity Target Enzyme
Methyl eicosanoate Inhibition Leukotriene A4 hydrolase (LTA4H) medchemexpress.eu

| Dodecyl gallate | Inhibition | Soybean lipoxygenase-1 nih.gov |

Natural Occurrence and Role of this compound in Biological Systems

This compound is a type of wax ester, a class of lipids composed of a fatty acid esterified to a fatty alcohol. bioone.orgoup.com Natural waxes are chemically complex mixtures, often containing hydrocarbons, fatty acids, and various esters. luxurialifestyle.com Wax esters are prominent components of the cuticular lipids that coat the surface of many terrestrial arthropods, such as insects and spiders. bioone.orgeje.cz

The composition of these cuticular waxes is diverse, but they typically include esters of saturated fatty acids and alcohols with chain lengths ranging from 12 to over 20 carbons. nih.gov this compound, being an ester of dodecanol (C12 alcohol) and icosanoic acid (C20 acid), fits precisely within this described chemical profile. nih.govnih.gov

The functional significance of these cuticular waxes is critical for the survival of arthropods:

Waterproofing: The primary role of the lipid layer on the cuticle is to form a hydrophobic barrier that prevents evaporative water loss, protecting the organism from desiccation. scienceopen.combioone.org The solid state of these wax esters at physiological temperatures is crucial for providing an effective waterproofing barrier. oup.com

Antimicrobial Defense: The cuticular lipid layer also serves as a physical barrier against microbial pathogens, including fungi and bacteria. eje.cz

Chemical Communication: In some species, components of the cuticular waxes can act as semiochemicals (pheromones or kairomones), playing roles in species recognition and chemical communication. eje.czresearchgate.net

Therefore, as a constituent of this complex lipid mixture, this compound would contribute to these vital protective and communication functions in arthropods. bioone.orgeje.cz

Metabolomic Profiling and Detection of this compound in Biological Matrices (e.g., Food Products)

Metabolomic profiling serves as a powerful tool to identify and quantify small molecules, including fatty acid esters like this compound, within complex biological samples. This approach provides a snapshot of the metabolic state of a cell, tissue, or organism. In the context of food science, metabolomics is instrumental in characterizing the chemical composition of food products, which can be crucial for quality control, authenticity verification, and understanding flavor profiles.

The detection of long-chain fatty acid esters in food matrices often involves sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a widely employed method for the analysis of volatile and semi-volatile compounds in food. researchgate.netnih.govfrontiersin.org For non-volatile compounds or to enhance sensitivity, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. nih.govresearchgate.netresearchgate.net These techniques allow for the separation, identification, and quantification of individual metabolites from a complex mixture. The sample preparation for analyzing fatty acids and their esters in biological matrices typically involves lipid extraction followed by derivatization to enhance volatility for GC-MS analysis. cnr.itrsc.org

Research Findings in Food Products

A notable study investigating the metabolome of buffalo milk and the corresponding mozzarella cheese utilized GC-MS to differentiate products based on their geographical origin, specifically Protected Designation of Origin (PDO) versus non-PDO. nih.govresearchgate.netunina.it While this study did not specifically report the presence of this compound, it identified a closely related compound, 2,3-dihydroxypropyl icosanoate , as a significant metabolite for distinguishing between the cheese samples.

The research highlighted that the concentration of 2,3-dihydroxypropyl icosanoate was significantly higher in PDO mozzarella cheese compared to non-PDO samples. nih.govresearchgate.net This finding suggests that this compound, an ester of icosanoic acid (also known as arachidic acid), could serve as a potential biomarker for the authenticity of PDO "Mozzarella di Bufala Campana." nih.govresearchgate.net The study successfully employed a GC-MS-based metabolomics platform to create a distinctive metabolic fingerprint for different cheese types. nih.govresearchgate.net

The table below summarizes the key findings related to the detection of an icosanoate ester in the aforementioned cheese study.

Biological MatrixCompound DetectedAnalytical MethodKey FindingReference
Buffalo Mozzarella Cheese2,3-dihydroxypropyl icosanoateGas Chromatography-Mass Spectrometry (GC-MS)Higher concentration found in Protected Designation of Origin (PDO) samples compared to non-PDO samples. nih.gov, researchgate.net

This data underscores the utility of metabolomic profiling in identifying specific chemical markers in food products. The presence and relative abundance of fatty acid esters like 2,3-dihydroxypropyl icosanoate can be influenced by various factors including the raw ingredients (milk), the production process, and the activity of microbial communities during fermentation and ripening. nih.govfrontiersin.org

Further research focusing specifically on the metabolomic profiling of this compound in a broader range of food products and biological tissues is warranted to fully understand its distribution and biological significance.

Environmental Fate, Degradation, and Ecotoxicological Assessment of Dodecyl Icosanoate

Biodegradation Pathways of Dodecyl Icosanoate by Microbial Communities

The primary mechanism for the environmental degradation of this compound is microbial action. As a wax ester, its breakdown is initiated by enzymatic hydrolysis, followed by the degradation of its constituent parts.

The biodegradation process can be summarized in the following key steps:

Enzymatic Hydrolysis : The first and rate-limiting step is the cleavage of the ester bond. This reaction is catalyzed by extracellular enzymes, primarily lipases and esterases, secreted by a wide range of microorganisms, including bacteria and fungi. frontiersin.org This hydrolysis breaks down this compound into its two main components: icosanoic acid (a C20 saturated fatty acid) and dodecanol (B89629) (a C12 saturated fatty alcohol). frontiersin.org

Metabolism of Dodecanol : The resulting dodecanol is oxidized by microbial alcohol dehydrogenases to its corresponding aldehyde, dodecanal. This is further oxidized by aldehyde dehydrogenases to form dodecanoic acid (lauric acid).

Metabolism of Fatty Acids : Both the original icosanoic acid and the newly formed dodecanoic acid are then metabolized through the β-oxidation pathway. nih.gov This well-established catabolic process sequentially shortens the fatty acid chains by two carbon atoms in each cycle, producing acetyl-CoA. nih.gov

Entry into Central Metabolism : The acetyl-CoA generated from β-oxidation enters the citric acid cycle (TCA cycle), where it is completely oxidized to carbon dioxide and water, generating energy for the microbial cells.

Various microbial genera are known to degrade long-chain esters and their components and are likely involved in the breakdown of this compound. These include bacteria such as Pseudomonas, Bacillus, Rhodococcus, and Nocardia. researchgate.net

Table 1: Key Microbial Enzymes in this compound Degradation

Enzyme Class Substrate Products Microbial Source Examples
Lipases/Esterases This compound Icosanoic Acid + Dodecanol Pseudomonas, Bacillus
Alcohol Dehydrogenase Dodecanol Dodecanal Widespread in bacteria
Aldehyde Dehydrogenase Dodecanal Dodecanoic Acid Widespread in bacteria
Acyl-CoA Synthetase Icosanoic Acid, Dodecanoic Acid Icosanoyl-CoA, Dodecanoyl-CoA Widespread in bacteria

Environmental Distribution and Persistence of this compound in Various Ecosystems

The environmental distribution of this compound is largely dictated by its physicochemical properties, particularly its low volatility and very low water solubility.

Soil and Sediment : Upon release into the environment, this compound is expected to partition strongly to soil and sediment. Its high molecular weight and hydrophobicity cause it to adsorb to organic matter and mineral surfaces in these matrices. nih.gov This strong adsorption significantly reduces its mobility, meaning it is unlikely to leach into groundwater. nih.gov The primary fate in soil and sediment is slow biodegradation by resident microbial communities. researchgate.net Persistence can be significant, especially in conditions not favorable for microbial activity, such as low temperatures, lack of oxygen, or low moisture. Long-chain aliphatic polyesters, which share structural similarities, have been shown to have slow degradation rates due to high crystallinity and hydrophobicity that hinder water penetration for hydrolysis. acs.org

Aquatic Systems : In aquatic environments, this compound will not exist as a dissolved substance to any significant extent. It is expected to adsorb to suspended particulate matter and eventually settle into the sediment. mdpi.com Any portion remaining on the water surface would form a film. Degradation in the water column is likely to be negligible compared to its removal via sedimentation.

Atmosphere : Due to its extremely low vapor pressure, this compound is not expected to be present in the atmosphere in a gaseous state. Long-range atmospheric transport is therefore not a relevant distribution pathway for this compound. rsc.org

The persistence of a chemical is the length of time it remains in the environment. epa.gov For compounds like this compound, persistence is highly dependent on environmental factors. While inherently biodegradable, its degradation rate in the field can be slow. Factors influencing its persistence are outlined in the table below.

Table 2: Factors Influencing the Environmental Persistence of this compound

Factor Influence on Persistence Rationale
Temperature Higher temperature decreases persistence Microbial activity and enzyme kinetics are generally faster at higher temperatures.
Oxygen Availability Aerobic conditions decrease persistence The complete oxidation of the fatty acid and alcohol components is most efficient under aerobic conditions.
Moisture Optimal moisture decreases persistence Water is required for enzymatic hydrolysis and microbial activity.
Microbial Population High, adapted microbial populations decrease persistence A greater number of microorganisms capable of producing lipases and metabolizing long-chain alkanes will accelerate degradation. researchgate.net
Adsorption to Soil/Sediment Strong adsorption can increase persistence While it reduces mobility, strong binding can make the compound less bioavailable to microorganisms, slowing degradation.

Ecotoxicological Implications of this compound in Aquatic and Terrestrial Environments

The ecotoxicological risk of this compound is generally considered low, primarily due to its limited bioavailability.

Aquatic Ecotoxicity : The extremely low water solubility of this compound is the most critical factor limiting its toxicity to aquatic organisms. For a substance to exert a toxic effect in an aquatic environment, it typically needs to be dissolved in the water to be taken up by organisms. nih.gov Long-chain aliphatic compounds often show a "cut-off" in toxicity, where increasing the chain length beyond a certain point leads to such low solubility that toxic concentrations cannot be reached in the water phase. nih.gov Studies on long-chain aliphatic alcohols have shown that toxicity decreases significantly for chain lengths greater than C14 due to insolubility. nih.gov Given that this compound is a C32 ester, it is highly unlikely to cause acute toxicity to fish, daphnids, or algae through water-phase exposure. Physical effects, such as surface filming, could occur in the event of a large, undiluted release, but this is distinct from molecular toxicity.

Terrestrial Ecotoxicity : In soil, the risk to organisms like earthworms, springtails, and soil microorganisms is also mitigated by low bioavailability. This compound will be strongly bound to soil particles, making it difficult for soil-dwelling organisms to absorb. europa.eu While high concentrations of waxy substances can alter soil physical properties, such as increasing water repellency, direct chemical toxicity is not expected to be a primary concern. researchgate.net The degradation products, icosanoic acid and dodecanol, are common fatty acids and alcohols that are readily metabolized by soil organisms and are not considered to be of high ecotoxicological concern.

Table 3: Predicted Ecotoxicological Profile of this compound

Environment Organism Group Predicted Risk Rationale
Aquatic Fish, Invertebrates, Algae Low Extremely low water solubility prevents significant exposure and uptake. nih.gov
Terrestrial Earthworms, Soil Microflora Low Strong adsorption to soil particles limits bioavailability; degradation products are readily metabolized. europa.eu
Sediment Benthic Organisms Low Bioavailability is expected to be minimal. Physical smothering at very high concentrations is a possibility but unlikely from typical environmental loading.

Sustainable Production and Environmental Management Considerations for this compound

Modern chemical production and management emphasize sustainability, focusing on green chemistry principles and responsible lifecycle stewardship.

Sustainable Production: The synthesis of esters like this compound is moving away from traditional chemical methods that use harsh acid catalysts and high temperatures. researchgate.netrsc.org Sustainable alternatives focus on:

Biocatalysis : The use of enzymes, particularly lipases, offers a greener route for esterification. rsc.org Enzymatic synthesis proceeds under mild conditions (lower temperature and pressure), shows high selectivity (reducing by-products), and the enzymes themselves are biodegradable. researchgate.net This approach aligns with the principles of green chemistry by reducing energy consumption and waste generation. rsc.org

Process Optimization : Developing continuous flow processes, rather than batch reactions, can improve efficiency, reduce waste, and allow for easier catalyst recycling. rsc.org

Environmental Management: Responsible management of this compound, particularly in industrial applications like lubricants or cosmetics, is crucial to minimize environmental release.

Waste Management : Proper collection and disposal of used products containing this compound are essential. Since it is biodegradable, it is compatible with biological waste treatment systems, though its slow degradation rate must be considered. invexoil.com

Use and Formulation : In applications like lubricants, formulating products for longer life can reduce the total volume of waste generated. machinerylubrication.com In cosmetics, using the minimum effective concentration minimizes the amount released into wastewater.

Regulatory Compliance : Adherence to environmental regulations, such as the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), ensures that potential risks are properly assessed and managed. Following product-management best practices helps reduce environmental impact throughout the product lifecycle. kwoil.com

Table 4: Comparison of Production Methods for Esters

Feature Traditional Chemical Synthesis Biocatalytic (Enzymatic) Synthesis
Catalyst Strong mineral acids (e.g., H₂SO₄) Lipases
Temperature High Mild (e.g., 25-70 °C)
By-products Often significant, requiring separation Minimal, high selectivity
Energy Consumption High Low
Environmental Impact Generates corrosive waste, high E-factor Biodegradable catalyst, lower waste
Feedstock Petrochemical or bio-based Primarily bio-based

State of the Art Analytical Methodologies for Dodecyl Icosanoate Characterization

Chromatographic Separation and Detection Techniques for Dodecyl Icosanoate

Chromatographic techniques are fundamental to the analysis of this compound, enabling its separation from complex mixtures. These methods are often coupled with powerful detectors for sensitive and selective analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. lucideon.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.com In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. scioninstruments.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. scioninstruments.com

Qualitative Analysis: The mass spectrum generated for each compound provides a unique fragmentation pattern, akin to a molecular fingerprint. libretexts.org This pattern, along with the molecular ion peak, allows for the confident identification of this compound by comparing it to spectral libraries. libretexts.org The retention time, the time it takes for the compound to travel through the GC column, serves as an additional identifier. scioninstruments.com

Quantitative Analysis: For quantitative analysis, the area under the chromatographic peak is proportional to the amount of this compound present in the sample. libretexts.org By creating a calibration curve with standards of known concentrations, the precise amount of this compound in an unknown sample can be determined. libretexts.org The use of internal standards can further enhance the accuracy and precision of the quantification by correcting for variations in injection volume. libretexts.org GC-MS is widely used for both qualitative and quantitative analysis in diverse fields. jeol.com

Table 1: Typical GC-MS Parameters for Wax Ester Analysis

ParameterTypical Value/Condition
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 - 300 °C
Oven Temperature Program Ramped, e.g., initial temp 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-600

This table presents a general set of parameters that may be adjusted based on the specific instrument and sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that pairs the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org This synergy allows for the effective analysis of a wide array of compounds, including those that are non-volatile or thermally unstable, which may not be suitable for GC-MS. wikipedia.org LC-MS is particularly valuable in metabolomics for its extensive coverage of various chemicals. wikipedia.org

For compounds like this compound, which are part of the broader class of lipids, LC-MS offers a robust platform for profiling. The process begins with the separation of the sample components by the LC system, after which the eluent is introduced into the mass spectrometer for detection and identification. wikipedia.org The development of LC-MS/MS methods has been crucial for the detailed analysis of eicosanoids and other lipid species. nih.gov In some cases, derivatization of fatty acids is employed to improve their ionization efficiency and sensitivity in the mass spectrometer. mdpi.com

Untargeted LC-MS analysis allows for a comprehensive profiling of all detectable compounds in a sample, which is useful for discovery-based research. chromatographyonline.com This approach is capable of generating vast amounts of data, highlighting the complexity of biological and environmental samples. nih.gov

Spectroscopic Identification and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive identification and detailed structural analysis of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules. measurlabs.com It operates on the principle of atomic nuclei absorbing and re-emitting electromagnetic radiation in a magnetic field. wikipedia.orgsigmaaldrich.com The resulting NMR spectrum provides a wealth of information about the molecular structure, including the types of atoms present and their connectivity. wikipedia.org

For this compound, ¹H and ¹³C NMR are the most commonly used NMR techniques.

¹H NMR provides information about the different types of protons in the molecule and their chemical environment.

¹³C NMR reveals the number and types of carbon atoms.

Together, these spectra allow for the complete assignment of the dodecyl and icosanoyl portions of the ester, confirming its identity and purity. aocs.org NMR is a non-destructive technique, which is a significant advantage. filab.fr

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O~174
O-CH₂~64
CH₂ (alpha to C=O)~34
CH₂ (beta to C=O)~25
Internal CH₂ (chain)~29-30
CH₂ (adjacent to O-CH₂)~26
Terminal CH₃ (Icosanoyl)~14
Terminal CH₃ (Dodecyl)~14

Note: These are approximate values and can vary slightly based on the solvent and experimental conditions.

Advanced Mass Spectrometry Techniques for this compound Structure Confirmation

Advanced mass spectrometry techniques provide detailed structural information, complementing the data obtained from other analytical methods. pharmafocusamerica.com Techniques such as tandem mass spectrometry (MS/MS) are particularly powerful for structural elucidation. pharmafocusamerica.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. uni-halle.de This process, often involving collision-induced dissociation (CID), provides detailed insights into the molecule's structure. pharmafocusamerica.comuni-halle.de

For this compound, MS/MS can be used to confirm the lengths of both the fatty acid and the fatty alcohol chains. Fragmentation will typically occur at the ester linkage, yielding ions characteristic of the icosanoic acid and dodecanol (B89629) moieties. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments, further solidifying its identification. azolifesciences.com

Development and Validation of Novel Analytical Protocols for this compound

The development and validation of new analytical methods are crucial for ensuring the reliability and accuracy of results. medicopublication.com This process is essential for quality control in industries such as pharmaceuticals. researchgate.net

Method development involves optimizing various parameters of the analytical technique to achieve the desired performance. pharmainfo.in For an HPLC method, this could include selecting the appropriate column, mobile phase composition, and flow rate. pharmainfo.in For GC-MS, optimization of the temperature program and carrier gas flow is critical. The goal is to develop a method that is selective, sensitive, and robust. researchgate.net

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. elsevier.com Validation involves assessing several key parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net These parameters include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The development of innovative analytical methodologies, often driven by advancements in instrumentation and computational tools, is an ongoing process aimed at improving the characterization of chemical compounds. researchgate.netnelsonlabs.com

Emerging Research Applications and Theoretical Studies of Dodecyl Icosanoate

Advanced Materials Science Applications of Dodecyl Icosanoate

The distinct physical and chemical characteristics of this compound make it a candidate for specialized applications in materials science, particularly where performance under extreme conditions is required.

Wax esters are a critical class of neutral lipids utilized in the formulation of high-performance lubricants. oup.com Historically, oils from sperm whales and jojoba plants, which are rich in wax esters, have been prized for their superior lubricating properties. google.com this compound and similar synthetic wax esters are chemically analogous to these natural variants and are explored as sustainable and reliable alternatives. oup.comgoogle.com

The efficacy of this compound as a lubricant or lubricant additive stems from the properties conferred by its long, saturated hydrocarbon chains. google.com These chains provide excellent film strength and resistance to high pressure and temperature, which is crucial for protecting metal surfaces from wear in automotive and industrial machinery. google.com Patents related to lubricating compositions have identified long-chain esters, including this compound, as components in formulations for industrial oils and gear lubricants. googleapis.comepo.org The saturated nature of the molecule imparts high oxidative stability, a desirable trait for long-service-life fluids. Research into synthetic wax esters shows they can be tailored for specific industrial needs, offering a renewable and environmentally friendly alternative to petroleum-based products. oup.comlabinsights.nl

Table 1: Key Properties of Wax Esters for Lubricant Applications

Property Contribution of this compound Structure Source(s)
High Lubricity Long hydrocarbon chains form a durable, low-friction film between surfaces. labinsights.nl
Thermal Stability Saturated C-C bonds resist thermal degradation at high operating temperatures. oup.com
Oxidative Stability Lack of double bonds prevents oxidation, extending the lubricant's lifespan. oup.com
High Pressure Resistance The molecular structure can withstand high pressures found in gears and industrial machinery. google.com

| Biodegradability | Ester linkage is susceptible to hydrolysis, making it more environmentally benign than mineral oils. | labinsights.nl |

The incorporation of long-chain aliphatic compounds into polymer networks is a strategy to impart specific functionalities, such as hydrophobicity, flexibility, and responsive behaviors. A patent has listed this compound within formulations for novel material science applications, including polymer matrices. googleapis.com

In the area of advanced coatings, natural waxes composed of esters are used as models for creating superhydrophobic and protective surfaces. mdpi.com this compound, as a pure wax ester, can be integrated into polymer coating formulations to modify surface energy and enhance water repellency. Its long, flexible, non-polar chains can migrate to the polymer-air interface, creating a waxy, hydrophobic surface layer. stfc.ac.uk

Furthermore, in the field of self-healing materials, one of the key requirements is molecular mobility within the polymer matrix to allow fractured surfaces to re-engage and bond. mdpi.comrsc.org This mobility can be facilitated by introducing plasticizing agents or dynamic cross-linkers. rsc.orgsci-hub.se While direct research on this compound in self-healing polymers is not widespread, its structure is analogous to the long, flexible chains used to enhance polymer chain mobility. mdpi.com Theoretically, it could serve as a mobile phase within a cross-linked network, allowing polymer chains to diffuse across a damaged interface and enabling the reformation of dynamic bonds (e.g., hydrogen bonds, boronic esters), thus facilitating a healing response. rsc.orgrsc.org

Biomimetic and Bio-inspired Research Derived from this compound Structures and Functions

Biomimetics seeks to create novel materials and technologies by emulating principles from nature. nih.gov The surfaces of many plants and insects are coated in a thin layer of epicuticular wax, which is a complex mixture of long-chain hydrocarbons, alcohols, and esters like this compound. mdpi.comnih.gov These natural waxes are responsible for critical functions such as preventing water loss, protecting against UV radiation, and creating self-cleaning (superhydrophobic) surfaces, famously known as the "lotus effect". nih.govacs.org

This compound serves as an ideal model compound for biomimetic research because its well-defined, single-molecule structure allows scientists to study the fundamental principles of wax self-assembly. conicet.gov.ar By studying Langmuir films of pure wax esters at the air-water interface, researchers can gain insight into how these molecules pack and orient themselves to create functional barriers. conicet.gov.ar This knowledge is crucial for designing synthetic surfaces that replicate the properties of natural ones, with potential applications in waterproof coatings, anti-fouling surfaces for marine applications, and low-friction materials. mdpi.comlabinsights.nl Research using Candelilla wax, a natural multicomponent wax, has shown that self-assembly can be replicated in the lab to create structured films, a process that can be fine-tuned by understanding the behavior of individual components like this compound. acs.org

Computational Chemistry and Molecular Modeling of this compound

Computational methods provide atomic-level insights into the behavior of molecules, linking their structure to their macroscopic properties. These theoretical studies are essential for predicting the performance of this compound in complex systems and for designing new materials.

Molecular dynamics (MD) is a powerful computational technique used to simulate the physical movements of atoms and molecules over time. semanticscholar.org For long-chain molecules like this compound, MD simulations can reveal crucial information about their conformation, aggregation, and interactions within different environments. researchgate.netdoi.org

While specific MD studies on this compound are not prevalent, extensive research on similar wax esters, such as those found in jojoba oil or palm kernel oil, demonstrates the utility of this approach. conicet.gov.arsemanticscholar.org Such simulations can predict how this compound molecules would behave in a lubricant film, showing how they align under shear stress to reduce friction. In a polymer matrix, MD can model the diffusion of the ester and its effect on the polymer's glass transition temperature and mechanical properties. mdpi.com At interfaces, such as air-water, simulations have revealed that wax esters adopt a "V-shape" or hairpin configuration, which is fundamental to their ability to form dense, ordered films. conicet.gov.ar These computational insights are critical for rationally designing formulations for lubricants and functional polymers.

Table 2: Typical Parameters and Insights from MD Simulations of Wax Esters

Simulation Parameter/Output Description Relevance to this compound Source(s)
Force Field A set of parameters (e.g., OPLS-AA, GROMOS) that defines the potential energy of the system. Determines the accuracy of interactions between atoms in the dodecyl and icosanoyl chains. semanticscholar.orgdoi.org
System Setup The molecule is placed in a simulated environment (e.g., in bulk liquid, at a water interface, within a polymer matrix). Allows for the study of its behavior in specific applications like lubricants or coatings. researchgate.netbiorxiv.org
Radius of Gyration (Rg) A measure of the molecule's or aggregate's compactness. Predicts how this compound molecules might fold or aggregate in a given solvent or matrix. semanticscholar.org
Conformational Analysis Analysis of bond angles and dihedral angles to determine the molecule's shape. Can confirm the "V-shape" or hairpin structures crucial for packing and surface properties. conicet.gov.ar

| Diffusion Coefficient | Measures the rate at which molecules move through the system. | Predicts mobility within a polymer, relevant for self-healing applications. | mdpi.com |

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide fundamental information about the electronic structure of a molecule. researchgate.netresearchgate.net These methods are used to calculate properties that are difficult or impossible to measure experimentally and provide the foundation for developing the force fields used in MD simulations. sci-hub.sersc.org

For this compound, quantum chemical calculations can determine its optimized geometry, dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). bohrium.comacs.org This information is key to understanding its reactivity and intermolecular interactions. For example, the calculated electrostatic potential surface can predict how the molecule will interact with polar or non-polar species in a lubricant or polymer blend. nih.gov Studies on other long-chain esters have used DFT to justify experimental observations and understand how properties change with chain length and functional groups. researchgate.netnih.gov These theoretical calculations provide a deep, predictive understanding of this compound's chemical nature, guiding its application in advanced materials. uni-heidelberg.demdpi.com

| Rotatable Bond Count | 29 | The high number of rotatable bonds indicates significant conformational flexibility, contributing to its fluid properties and ability to act as a plasticizer. |

Data sourced from PubChem CID 5214900 and ChemScene CS-0185707, derived from computational models. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and drug discovery that aims to understand how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com SAR studies involve synthesizing a series of analogs by making systematic modifications to a lead compound and then evaluating their biological effects. oncodesign-services.com This process helps to identify the key structural features, or pharmacophores, responsible for the desired activity and to optimize properties like potency, selectivity, and metabolic stability. gardp.orgoncodesign-services.com

While specific, comprehensive SAR studies focused exclusively on this compound are not extensively documented in publicly available research, we can infer potential relationships by examining its structure and the known effects of its constituent parts—a long-chain fatty acid (icosanoic acid) and a long-chain alcohol (dodecanol). This compound is a wax ester, a class of compounds known for their diverse biological and physical properties. Analogs would typically involve modifications to the length or functionality of either the fatty acid or the alcohol chain.

Key modifications for SAR studies on this compound analogs could include:

Varying the Acyl Chain Length: Changing the 20-carbon icosanoyl group to shorter or longer saturated or unsaturated fatty acyl groups.

Varying the Alkyl (Alcohol) Chain Length: Replacing the 12-carbon dodecyl group with other alkyl chains.

Introducing Functional Groups: Adding groups like hydroxyls, ethers, or amides to either chain to alter polarity and hydrogen bonding capabilities.

The biological or physical activity being measured would depend on the target application. For instance, in materials science, the activity might be a physical property like melting point or phase transition behavior. In a biological context, it could be enzyme inhibition or antimicrobial activity. gardp.orgresearchgate.net For example, studies on other long-chain aliphatic alcohols have shown that properties like aquatic toxicity are dependent on the carbon chain length. researchgate.net Similarly, the chain length of esters can influence their interaction with cell membranes and their suitability for applications like drug delivery. medchemexpress.eu

The table below outlines potential analogs of this compound and hypothesizes how structural changes might influence their properties, based on general SAR principles.

Analog NameStructural Modification from this compoundPotential Impact on Properties/Activity
Methyl Icosanoate Dodecyl group replaced by a methyl group.Increased polarity, lower melting point, altered solubility. May exhibit different biological activity; for example, Methyl arachidate (B1238690) (Methyl eicosanoate) is known to be a leukotriene A4 hydrolase (LTA4H) inhibitor. medchemexpress.eu
Stearyl Icosanoate Dodecyl (C12) group replaced by a stearyl (C18) group.Increased lipophilicity, higher melting point, potentially enhanced stability in lipid-based formulations.
Dodecyl Stearate Icosanoyl (C20) group replaced by a stearoyl (C18) group.Slightly lower molecular weight, potentially altered packing in solid states, which could affect physical properties.
2,3-dihydroxypropyl icosanoate Dodecyl group replaced by a glycerol-derived group.Significantly increased polarity and potential for hydrogen bonding, leading to different solubility and surfactant properties. Found in analyses of food products like mozzarella. mdpi.com
Cholesteryl Arachidate Dodecyl group replaced by a cholesterol moiety.Introduction of a rigid, bulky sterol group would drastically alter membrane interaction, molecular packing, and potential applications in liquid crystal or drug delivery systems. medchemexpress.eu

Future Research Trajectories and Interdisciplinary Perspectives on this compound Applications

This compound is currently recognized as a biochemical reagent for general life science research. medchemexpress.eumedchemexpress.com However, its nature as a long-chain wax ester opens up numerous possibilities for future research across various disciplines. The exploration of its unique properties could lead to novel applications, moving it from a simple lab chemical to a functional ingredient in advanced materials and systems.

Future research is likely to be highly interdisciplinary, combining principles from chemistry, biology, materials science, and food science. The long saturated carbon chains of this compound impart significant hydrophobicity and specific thermal properties that are yet to be fully exploited.

Key areas for future investigation include:

Advanced Materials Science: The specific melting point and latent heat of fusion of this compound could be investigated for its potential use as a phase-change material (PCM) for thermal energy storage. PCMs are used in smart textiles, building materials, and electronics cooling. Research would involve characterizing its thermal properties and developing methods to encapsulate it for various applications.

Nanotechnology and Drug Delivery: Long-chain esters are integral components of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), used in drug delivery and cosmetics. medchemexpress.euresearchgate.net Future studies could explore the use of this compound as a core lipid matrix, investigating how it influences drug loading, release kinetics, and stability. Its biocompatibility and biodegradability make it an attractive candidate for such systems.

Food Science and Metabolomics: The identification of related compounds like 2,3-dihydroxypropyl icosanoate in the metabolic profiling of foods like PDO mozzarella suggests a role for these lipids in food chemistry. mdpi.com Future research could focus on this compound as a potential biomarker for food authenticity, quality, or processing methods. researchgate.net Interdisciplinary studies combining mass spectrometry-based metabolomics with food science could elucidate its origins and function in food matrices. researchgate.net

Cosmetics and Personal Care: Long-chain esters are widely used in cosmetics as emollients, thickeners, and structuring agents. google.com Research could focus on formulating this compound into novel cosmetic products, evaluating its sensory properties, occlusivity (moisture retention), and interaction with other cosmetic ingredients.

Tribology and Lubrication: Wax esters are known for their lubricating properties. This compound could be studied as a potential bio-lubricant or as an additive to existing lubricant formulations, particularly for applications requiring biodegradable and non-toxic solutions.

The following table summarizes potential future research trajectories and their interdisciplinary nature.

Research TrajectoryInterdisciplinary PerspectivePotential Role/Application of this compound
Phase-Change Materials Materials Science, Thermodynamics, EngineeringAs a core component for thermal energy storage due to its specific melting point and latent heat properties.
Nanomedicine Pharmacology, Chemical Engineering, BiochemistryAs a key structural lipid in the formulation of nanoparticles for controlled drug release. medchemexpress.euresearchgate.net
Food Authentication Food Science, Analytical Chemistry, MetabolomicsAs a potential chemical marker to verify the origin, processing, or quality of food products. mdpi.comresearchgate.net
Dermatology & Cosmetics Chemistry, Biology, Formulation ScienceAs a functional emollient, thickener, or structuring agent in advanced skincare and cosmetic formulations. google.com
Bio-lubricants Mechanical Engineering, Green Chemistry, TribologyAs a biodegradable and renewable base for high-performance lubricants.

By exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it into a valuable compound for a wide range of technological and scientific applications.

Q & A

Q. What are the optimal synthetic routes for Dodecyl Icosanoate, and how can purity be validated in laboratory settings?

this compound synthesis typically involves esterification between icosanoic acid and dodecyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst efficiency. Purity validation requires chromatographic methods (GC-MS or HPLC) to quantify residual reactants and byproducts, complemented by NMR spectroscopy for structural confirmation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s physicochemical properties?

Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretching (~1740 cm⁻¹) and alkyl chain vibrations. Mass spectrometry (MS) confirms molecular weight (C₃₂H₆₄O₂; theoretical MW 488.86 g/mol) via fragmentation patterns. Reverse-phase HPLC with UV detection (210–230 nm) resolves impurities, while differential scanning calorimetry (DSC) measures melting transitions .

Q. How can researchers mitigate contamination risks during this compound handling in biochemical assays?

Implement closed-system synthesis and storage under inert atmospheres (argon/nitrogen) to prevent oxidation. Use high-purity solvents (HPLC-grade) and validate sterility via microbial testing. Cross-contamination in shared facilities is minimized by dedicated glassware and pre-cleaning protocols (e.g., acetone rinses) .

Q. What standardized protocols exist for quantifying this compound in complex matrices (e.g., biological samples)?

Liquid-liquid extraction (LLE) with hexane:ethyl acetate (3:1) followed by solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Quantification via LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity, with calibration curves validated against matrix-matched standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound across studies?

Discrepancies often arise from polymorphic forms or impurities. Reproduce experiments using controlled crystallization conditions (e.g., slow cooling vs. rapid quenching) and characterize polymorphs via X-ray diffraction (XRD). Cross-validate results with independent techniques (e.g., Raman spectroscopy) and adhere to IUPAC purity standards (>98%) .

Q. What experimental designs are recommended for studying this compound’s stability under oxidative stress?

Accelerated stability studies involve exposure to elevated temperatures (40–60°C) and reactive oxygen species (e.g., H₂O₂/UV light). Degradation kinetics are modeled using Arrhenius equations, with products analyzed via high-resolution MS. Control humidity (<10% RH) to isolate oxidation pathways .

Q. How can electrophoretic techniques (e.g., SDS-PAGE) be adapted to study this compound’s interactions with proteins?

While SDS-PAGE primarily resolves proteins, modifications like native PAGE or zymography may capture lipid-protein interactions. Pre-incubate proteins with this compound micelles and compare migration shifts. Validate binding via Western blotting with lipid-specific probes .

Q. What statistical approaches address variability in this compound’s bioactivity data across in vitro assays?

Employ mixed-effects models to account for batch-to-batch variability. Use ANOVA with post-hoc Tukey tests for dose-response comparisons. Replicate experiments across independent labs and harmonize protocols (e.g., cell passage number, serum-free media) to reduce systemic errors .

Q. How do researchers validate computational models (e.g., molecular dynamics) predicting this compound’s membrane permeability?

Compare simulations with experimental permeability assays (e.g., parallel artificial membrane permeability assay, PAMPA). Calibrate force fields using experimental partition coefficients (logP) and validate bilayer insertion dynamics via fluorescence anisotropy .

Q. What methodologies ensure ethical and reproducible use of this compound in animal studies?

Follow ARRIVE guidelines for experimental design: randomize treatment groups, blind data collection, and use species-specific metabolic clearance rates to determine dosing. Include vehicle controls (e.g., corn oil) and monitor adverse effects via histopathology and serum biomarkers .

Methodological Resources

  • Synthesis & Characterization : Refer to NIST protocols for esterification and spectroscopic validation .
  • Data Analysis : Use PDQuest software for electrophoretic data and R/Python for statistical modeling .
  • Safety Compliance : Adhere to EN 374 standards for PPE and OSHA guidelines for waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.